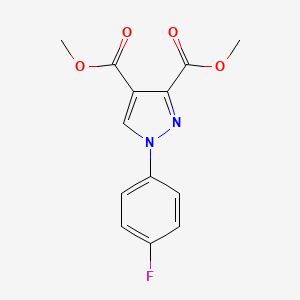![molecular formula C13H11NO3S B11059884 2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene](/img/structure/B11059884.png)
2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-2-(4-METHOXYPHENYL)-2-NITRO-1-ETHENYL]THIOPHENE is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a methoxyphenyl group and a nitroethenyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(4-METHOXYPHENYL)-2-NITRO-1-ETHENYL]THIOPHENE typically involves the condensation of 4-methoxybenzaldehyde with nitroethene in the presence of a base, followed by cyclization with sulfur-containing reagents. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(4-METHOXYPHENYL)-2-NITRO-1-ETHENYL]THIOPHENE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas
Properties
Molecular Formula |
C13H11NO3S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene |
InChI |
InChI=1S/C13H11NO3S/c1-17-11-6-4-10(5-7-11)13(14(15)16)9-12-3-2-8-18-12/h2-9H,1H3/b13-9- |
InChI Key |
WZXGJWUKGUADMY-LCYFTJDESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=CC=CS2)/[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl cyanide](/img/structure/B11059808.png)
![[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11059816.png)
![4-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11059829.png)

![2-Amino-6-[(4-fluorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B11059833.png)

![7-Acetoxyanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11059836.png)
![4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11059840.png)
![4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine](/img/structure/B11059848.png)
![4-(4-chlorophenyl)-N,1-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11059850.png)
![6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11059856.png)
![(1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11059857.png)
![5'-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11059863.png)
![1-Allyl-2'-phenyl-3A',6',7',8',8A',8B'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-A]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11059869.png)
